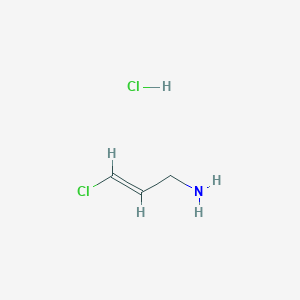
2-(2,2-Dicyclohexylvinyl)pyridine
概要
説明
2-(2,2-Dicyclohexylvinyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered cyclic molecule that is a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials . The compound this compound is characterized by the presence of a vinyl group substituted with two cyclohexyl groups at the second position of the pyridine ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dicyclohexylvinyl)pyridine can be achieved through various methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another method includes the use of titanacyclopropanes, which react preferentially with pyridine N-oxides to accomplish regioselective C2-H alkylation . Additionally, cross-coupling reactions such as Suzuki–Miyaura coupling can be employed to introduce the desired substituents onto the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for the successful industrial production of this compound .
化学反応の分析
Types of Reactions
2-(2,2-Dicyclohexylvinyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out to convert the vinyl group into an ethyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides, aryl halides, and organometallic reagents in the presence of catalysts like palladium or nickel.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
2-(2,2-Dicyclohexylvinyl)pyridine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2-(2,2-Dicyclohexylvinyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2-Pyridone: A key heterocycle with versatile applications in biology, natural compounds, dyes, and fluorescent materials.
Bipyridine Derivatives: Used as ligands in transition-metal catalysis and in the development of photosensitizers and supramolecular structures.
Uniqueness
2-(2,2-Dicyclohexylvinyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two cyclohexyl groups provides steric hindrance and influences the compound’s reactivity and interaction with other molecules .
特性
IUPAC Name |
2-(2,2-dicyclohexylethenyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h7-8,13-17H,1-6,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSORYIELNRERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=CC2=CC=CC=N2)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-(7CI,8CI)](/img/structure/B3272824.png)





![Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B3272873.png)

![2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3272889.png)

![4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde](/img/structure/B3272900.png)

